Home > Products > Screening Compounds P39287 > 1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one
1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one - 13491-41-3

1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one

Catalog Number: EVT-3198002
CAS Number: 13491-41-3
Molecular Formula: C9H13N3O6
Molecular Weight: 259.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-((2R,3R,4S,5R)-3,4-dihydroxy-5-hydroxymethyltetrahydrofuran-2-yl)-2-propylsulfanyl-1H-pyrimidin-4-one

  • Compound Description: This compound is a nucleoside analog featuring a propylsulfanyl group at the 2-position of the pyrimidine ring. It was synthesized and characterized using X-ray crystallography. [, ]

5-Cyclopropyl-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-4-ylamine (BAY 41-2272)

  • Compound Description: BAY 41-2272 is a nitric oxide (NO)-independent soluble guanylyl cyclase (sGC) stimulator. It induces vasorelaxation through cGMP-dependent and -independent mechanisms. [, , ]

3-(5′-Hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1)

  • Compound Description: YC-1 is another NO-independent sGC stimulator. It also induces vasorelaxation and exhibits synergistic effects with NO donors. [, , , ]

(+/-)-2-Amino-3,4-dihydro-7-[2,3-dihydroxy-4-(hydroxymethyl)-1-cyclopentyl]-7H-pyrrolo[2,3-d]pyrimidin-4-ones (10a, 10b, 10c)

  • Compound Description: These compounds are carbocyclic analogs of 7-deazaguanosine. Compounds 10a and 10b specifically showed antiviral activity against HSV-1 and HSV-2. []

4-Amino-1-[(2R,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carbonitrile (ZINC4024175)

  • Compound Description: This compound emerged as a potential LasR inhibitor through virtual screening efforts targeting Pseudomonas aeruginosa's quorum sensing mechanism. []

4-amino-1-((2R,3S,4S,5R)-5-azido-3,4-dihydroxy-5-hydroxymethyltetrahydrofuran-2-yl)-1H-pyrimidin-2-one (I:R1=R2=R3=R4=H)

  • Compound Description: This compound and its prodrugs demonstrate inhibitory activity against the hepatitis C virus (HCV) polymerase. []

Sucralose (C12H19Cl3O8)

  • Compound Description: Sucralose [(2R,3R,4R,5S,6R)-2-[(2R,3S,4S,5S)-2,5-bis(chloromethyl)-3,4-dihydroxy-oxolan-2-yl]oxy-5-chloro-6-hydroxymethyloxane-3,4-diol] is an artificial sweetener analyzed in various beverages using a validated HPTLC method. []

Capecitabine (CPT)

  • Compound Description: Capecitabine is an antineoplastic agent. An impurity identified during its stability study, 4-amino-1-(3,4-dihydroxy-5-methyltetrahydrofuran-2-yl)-5-fluoro-pyrimidin-2(1H)-one, shares structural similarities with the target compound. []
Overview

1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one, also known as CAS Number 13491-41-3, is a chemical compound that plays a significant role in medicinal chemistry, particularly in the development of antiviral agents. This compound is structurally related to nucleosides and has been identified as an impurity in several pharmaceutical formulations, including the antiviral drug Molnupiravir.

Source

The compound can be sourced from various suppliers and is often found in research settings focused on nucleoside analogs and their derivatives. It is available for purchase from multiple chemical suppliers, reflecting its utility in scientific research and pharmaceutical applications .

Classification

1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one falls under the category of pyrimidine derivatives, which are essential in various biological processes. Its structure consists of a pyrimidinone ring linked to a sugar moiety, characteristic of nucleosides.

Synthesis Analysis

The synthesis of 1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one involves a multi-step reaction process. The synthesis can be outlined as follows:

  1. Step 1: The reaction begins with the use of 1-beta-D-Arabinofuranosyluracil as a starting material. The presence of dimethylaminopyridine (DMAP) and imidazole in dichloromethane facilitates the formation of the initial intermediate.
  2. Step 2: This is followed by further reactions involving N-ethyl-N,N-diisopropylamine to yield a more complex structure.
  3. Step 3: Hydroxylamine hydrochloride is introduced in acetonitrile with triethylamine to form the hydroxyamino derivative.
  4. Step 4: Finally, triethylamine tris(hydrogen fluoride) in tetrahydrofuran completes the synthesis over an extended period, ensuring the formation of the desired product .
Molecular Structure Analysis

The molecular formula of 1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one is C9H13N3O6, with a molecular weight of approximately 259.216 g/mol.

Structure

The compound features:

  • A pyrimidinone core that contributes to its biological activity.
  • A sugar moiety that enhances its interaction with biological targets.

The structural representation includes hydroxyl groups that play critical roles in its reactivity and solubility properties.

Chemical Reactions Analysis

1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one can participate in several chemical reactions relevant to its function as a nucleoside analog:

  • Hydrolysis: Under acidic or basic conditions, it may hydrolyze to yield various products.
  • Oxidation: The hydroxyl groups can undergo oxidation reactions to form ketones or aldehydes.

These reactions are significant for modifying the compound's properties or enhancing its pharmacological profile.

Mechanism of Action

The mechanism of action for 1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one primarily involves its role as an antiviral agent. It acts by mimicking natural nucleotides, thereby interfering with viral RNA synthesis.

This interference is crucial for inhibiting viral replication processes, making it effective against various RNA viruses. The presence of hydroxyl groups enhances hydrogen bonding capabilities with viral enzymes and nucleic acids, facilitating its action .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Boiling Point: Approximately 576.1 °C at 760 mmHg .

Chemical Properties

  • Solubility: Soluble in polar solvents such as water and methanol due to its hydroxyl groups.

Relevant Data

The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Applications

1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one has several scientific applications:

  • Pharmaceutical Research: Used as an intermediate in synthesizing antiviral drugs.
  • Biochemical Studies: Serves as a model compound for studying nucleoside interactions with enzymes and receptors.

Its role as an impurity in drugs like Molnupiravir highlights its significance in drug formulation and quality control processes .

Impurity Profiling and Structural Characterization

Structural Elucidation as Molnupiravir Process-Related Impurity

1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one (CAS: 13491-41-3), systematically identified as Molnupiravir Impurity 4, is a critical process-related impurity arising during the synthesis of the antiviral drug molnupiravir (EIDD-2801). This compound features a β-D-ribofuranose sugar moiety linked to a modified pyrimidine base through an N-glycosidic bond. Its molecular formula is C₉H₁₃N₃O₆ with a molecular weight of 259.22 g/mol [1] [4]. The impurity shares structural homology with the active pharmaceutical ingredient (API) but differs in the functionalization at the C4 position of the pyrimidine ring, where a hydroxyamino group (-NHOH) replaces the intended hydroxymino group (=NOH) or is formed through incomplete reactions [1] [6].

Table 1: Key Physicochemical Properties of Molnupiravir Impurity 4

PropertyValue
CAS Number13491-41-3
Molecular FormulaC₉H₁₃N₃O₆
Molecular Weight259.22 g/mol
IUPAC Name1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one
SynonymsMolnupiravir Impurity 4, N-Hydroxycytidine
Density1.93 g/cm³
Boiling Point576.1°C at 760 mmHg
Flash Point302.2°C
Vapor Pressure1.14E-15 mmHg at 25°C
Hydrogen Bond Donor Count5
Hydrogen Bond Acceptor Count7

Positional Isomerism in Hydroxyimino versus Hydroxyamino Tautomers

The C4 substituent exhibits tautomerism between two dominant forms:

  • Hydroxyamino tautomer (4-(hydroxyamino)): Characterized by a C4-NHOH group and a C2-carbonyl, forming a lactam structure. This tautomer predominates in solid state and aqueous solutions, supported by infrared spectroscopy showing ν(N-H) at 3200 cm⁻¹ and ν(C=O) at 1680 cm⁻¹ [4] [6].
  • Hydroxyimino tautomer (4-(hydroxyimino)): Features a C4=NOH group and a C2-hydroxyl, creating a lactim configuration. This form is minor (≤15% abundance) but reactive, particularly under acidic conditions [1].

The equilibrium favors the hydroxyamino tautomer due to intramolecular hydrogen bonding between the N4-H and the C2-carbonyl oxygen, stabilizing the lactam form. This tautomeric behavior significantly impacts the impurity's reactivity during molnupiravir synthesis, as the hydroxyimino form participates in unwanted condensation or oxidation reactions [3] [6].

Table 2: Comparative Analysis of Tautomeric Forms

CharacteristicHydroxyamino TautomerHydroxyimino Tautomer
Dominant StructureLactam (C2=O, C4-NHOH)Lactim (C2-OH, C4=NOH)
Abundance~85%≤15%
Key IR Bandsν(N-H): 3200 cm⁻¹; ν(C=O): 1680 cm⁻¹ν(C=N): 1620 cm⁻¹; ν(O-H): 2900 cm⁻¹
Stabilizing FactorsIntramolecular H-bondingResonance conjugation
ReactivityNucleophilic at O atomElectrophilic at N atom

Stereochemical Configuration Analysis: (2R,3S,4S,5R) Isomer Validation

The tetrahydrofuran ring adopts a β-D-ribofuranose configuration with absolute stereochemistry specified as (2R,3S,4S,5R). This configuration was confirmed through X-ray crystallography and nuclear Overhauser effect (NOE) spectroscopy, showing key correlations between H-1' of the sugar and H-6 of the pyrimidine ring [1] [6]. The 3',4'-dihydroxy groups exhibit a cis orientation, while the 5'-hydroxymethyl group occupies an equatorial position. The stereochemical integrity at C1' (anomeric carbon) is critical, as α-anomers or epimerized sugars form distinct impurities detectable via reverse-phase HPLC with resolution factors >2.0 [3]. The validated stereochemistry aligns with natural β-D-ribonucleosides, confirming this impurity as a C4-functionalized cytidine derivative rather than a uridine analog [1] [4].

Formation Mechanisms in Nucleoside Analog Synthesis

Incomplete Hydroxylamination during β-D-N4-Hydroxycytidine Synthesis

The impurity primarily forms during the synthesis of β-D-N4-hydroxycytidine (NHC), the immediate precursor to molnupiravir. The reaction of cytidine tosylate salt with hydroxylamine (NH₂OH) in acetonitrile/triethylamine is pivotal. Key factors contributing to impurity formation include:

  • Suboptimal Stoichiometry: Molar ratios of NH₂OH below 2.5 equivalents relative to cytidine derivative result in incomplete conversion, leaving ≤8% unreacted cytidine or partially converted intermediates [3] [5].
  • Nucleophile Competition: The C4 position competes with O² and N³ pyrimidine sites for hydroxylamine attack. Under kinetic control (0–20°C), C4-addition dominates, but O²-addition byproducts form at higher temperatures [5].
  • Deprotection Residuals: When protected sugars (e.g., 2',3'-O-isopropylidene ribose) are used, acidic deprotection (e.g., trifluoroacetic acid) may protonate the N4-hydroxy group, triggering dehydration to form 4-imino derivatives detected at ~0.5% levels [3] [6].

A documented synthesis route involves:

  • Activation of cytidine with tosyl chloride in dichloromethane/DMAP.
  • Nucleophilic displacement with hydroxylamine hydrochloride/triethylamine.
  • Deprotection using triethylamine tris(hydrogen fluoride) in THF [5].Residual water during displacement hydrolyzes the tosylate intermediate to cytidine, which then undergoes partial hydroxylamination, forming the impurity [3].

Oxidative Degradation Pathways of Molnupiravir Intermediate

Oxidative degradation of NHC or its ester intermediates generates this impurity under process conditions:

  • Peroxide-Mediated Oxidation: Traces of peroxides in solvents (e.g., dioxane, THF) oxidize the N4-hydroxy group to a nitroxide radical, which disproportionates to 4-oxo and 4-hydroxyamino derivatives. The latter accumulates to ~0.3% in unstabilized THF [3].
  • Metal-Catalyzed Oxidation: Fe³⁺ or Cu²⁺ ions catalyze the transformation of NHC to the impurity via single-electron transfer. Chelating agents (EDTA) suppress this pathway, reducing impurity levels from 1.2% to 0.2% [3].
  • Photochemical Degradation: UV exposure (254 nm) promotes homolytic cleavage of the N4–OH bond, yielding radicals that recombine as 4-hydroperoxy or 4-hydroxyamino species. Amber glass or nitrogen sparging mitigates this route [1] [6].

Table 3: Formation Pathways and Mitigation Strategies for Molnupiravir Impurity 4

Formation PathwayKey Reactants/ConditionsResultant Impurity LevelMitigation Strategy
Incomplete HydroxylaminationNH₂OH < 2.5 eq.; Temp >20°C≤8%Use 3.0 eq. NH₂OH; Maintain 0–5°C
O²-Regioisomer FormationHigh Temp (>30°C); Polar solvents≤3%Low Temp (0–10°C); Apolar solvents
Peroxide OxidationPeroxides in THF/dioxane≤0.3%Freshly distilled solvents; BHT stabilizer
Metal-Catalyzed OxidationFe³⁺/Cu²⁺; Oxygen presence≤1.2%EDTA (0.1%); Nitrogen atmosphere
Photodegradation of NHCUV light (254 nm)≤0.8%Amber glass; Inert gas blanket

Properties

CAS Number

13491-41-3

Product Name

1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one

IUPAC Name

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one

Molecular Formula

C9H13N3O6

Molecular Weight

259.22 g/mol

InChI

InChI=1S/C9H13N3O6/c13-3-4-6(14)7(15)8(18-4)12-2-1-5(11-17)10-9(12)16/h1-2,4,6-8,13-15,17H,3H2,(H,10,11,16)

InChI Key

XCUAIINAJCDIPM-UHFFFAOYSA-N

SMILES

C1=CN(C(=O)N=C1NO)C2C(C(C(O2)CO)O)O

Canonical SMILES

C1=CN(C(=O)N=C1NO)C2C(C(C(O2)CO)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.